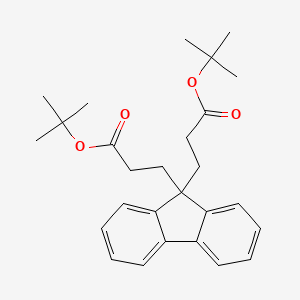
Di-tert-butyl 3,3'-(9H-fluorene-9,9-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate is a chemical compound with the molecular formula C27H32Br2O4 and a molecular weight of 580.34858 g/mol . This compound is known for its unique structure, which includes a fluorene core substituted with tert-butyl groups and propanoate esters. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate typically involves the reaction of fluorene derivatives with tert-butyl propanoate under specific conditions. One common method includes the bromination of fluorene to form 2,7-dibromo-9H-fluorene, followed by esterification with tert-butyl propanoate . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate include:
- Di-tert-butyl 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 3,6-Di-tert-butylcarbazole
Uniqueness
What sets Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate apart is its specific substitution pattern on the fluorene core, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
Properties
CAS No. |
849473-33-2 |
|---|---|
Molecular Formula |
C27H34O4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
tert-butyl 3-[9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate |
InChI |
InChI=1S/C27H34O4/c1-25(2,3)30-23(28)15-17-27(18-16-24(29)31-26(4,5)6)21-13-9-7-11-19(21)20-12-8-10-14-22(20)27/h7-14H,15-18H2,1-6H3 |
InChI Key |
VHFZDEDUOLZLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


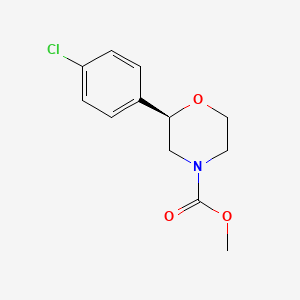
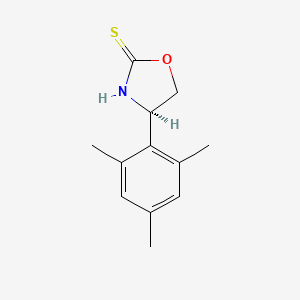
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
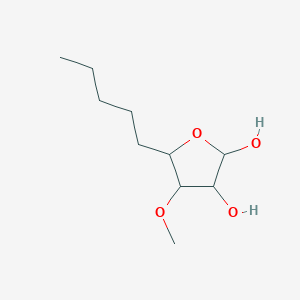
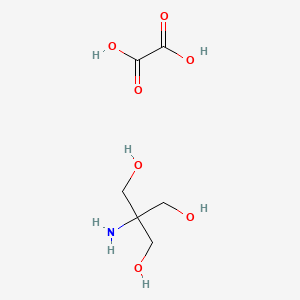
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
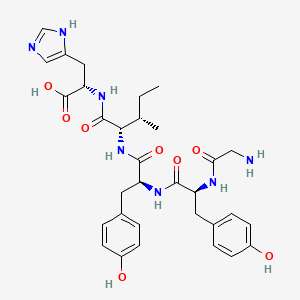

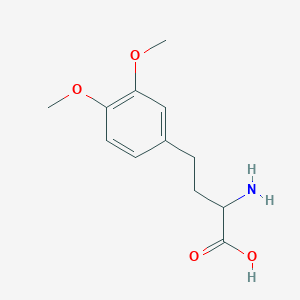
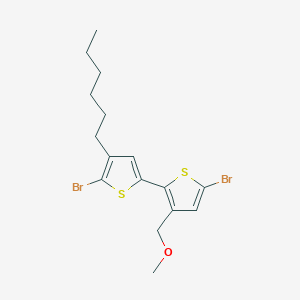
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
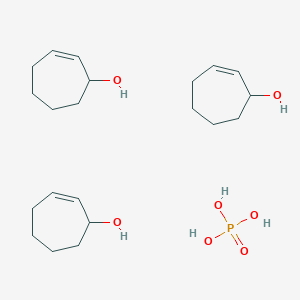
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)
